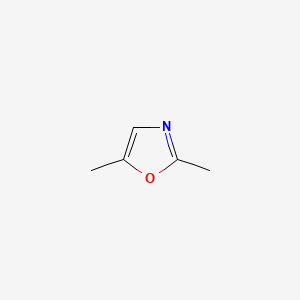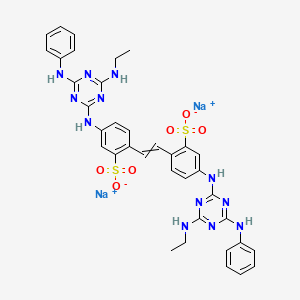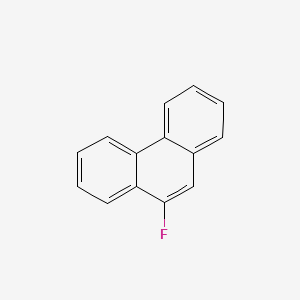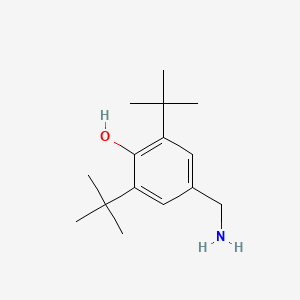
3,5-DI-Tert-butyl-4-hydroxybenzylamine
Descripción general
Descripción
“3,5-DI-Tert-butyl-4-hydroxybenzylamine” is a chemical compound that is used in various applications. It is employed as an OLED material and also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Molecular Structure Analysis
The molecular structure of “3,5-DI-Tert-butyl-4-hydroxybenzylamine” can be represented by the formula C15H22O2 . The molecular weight is 234.3340 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Metabolic Studies
Studies have shown the metabolic pathways of 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a related compound, in both rats and humans. Significant differences in metabolism between these species were observed, with varied metabolites identified, such as BHT-acid and S-(3,5-di-tert-butyl-4-hydroxybenzyl)-N-acetylcysteine (Daniel, Gage, & Jones, 1968).
Chemical Transformations
Research indicates the conversion of derivatives like 2,6-di-tert-butyl-4-(alkylamino)methylphenols to N,N-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-alkylamines. These findings highlight the chemical versatility and transformation potential of compounds related to 3,5-di-tert-butyl-4-hydroxybenzylamine (Zeng et al., 2006).
Molecular and Crystal Structure Analysis
Research on 3,5-di-tert-butyl-4-hydroxybenzyl acetate, closely related to 3,5-di-tert-butyl-4-hydroxybenzylamine, includes studying its molecular and crystal structure. Findings show that in crystal, the molecules form infinite chains via hydrogen bonds, revealing intricate structural details (Bukharov et al., 2001).
Polymerization Behavior
The polymerization behavior of various monomeric antioxidants, including compounds similar to 3,5-di-tert-butyl-4-hydroxybenzylamine, was explored using 1H-NMR spectrometry. This research provides insight into the reactivity and potential applications of such compounds in polymer sciences (Munteanu et al., 1985).
Electrochemical Synthesis and Characterization
Studies on electrochemical oxidation of 3,5-di-tert-butylcatechol, a compound structurally similar to 3,5-di-tert-butyl-4-hydroxybenzylamine, have led to the development of non-covalent complexes with potential applications in various electrochemical processes (Salehzadeh & Nematollahi, 2014).
Fuel Stabilization
Research also delves into the use of 3,5-di-tert-butyl-4-hydroxybenzylamine derivatives for stabilizing diesel fuel. This application showcases the compound's potential in enhancing fuel quality and stability, which is crucial in the automotive and energy sectors (Koshelev et al., 1996).
Antioxidant Mechanisms
The antioxidant capabilities of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives were demonstrated, providing insights into mechanisms that could be relevant for various industrial and health-related applications (Farzaliev, Fernando, & Scott, 1978).
Safety and Hazards
The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
4-(aminomethyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHLKEYWJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345003 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-DI-Tert-butyl-4-hydroxybenzylamine | |
CAS RN |
724-46-9 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)

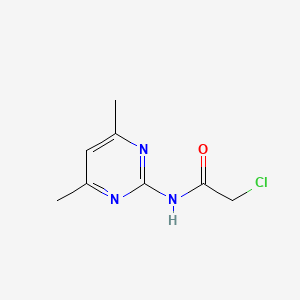

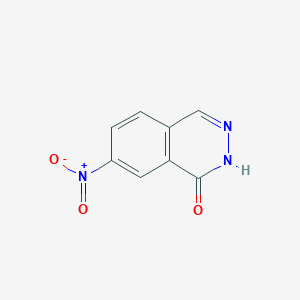
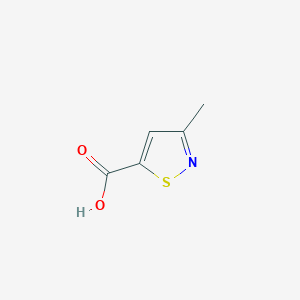
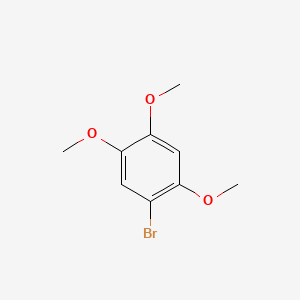
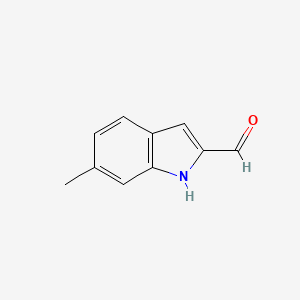
![7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1606724.png)

